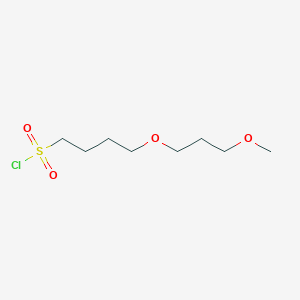![molecular formula C9H6LiNO2S B13487471 Lithium 2-(benzo[c]isothiazol-3-yl)acetate](/img/structure/B13487471.png)
Lithium 2-(benzo[c]isothiazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-(benzo[c]isothiazol-3-yl)acetate is a chemical compound that belongs to the class of benzisothiazoles Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(benzo[c]isothiazol-3-yl)acetate typically involves the lithiation of benzo[c]isothiazole at the C-3 position, followed by the introduction of an acetate group. The lithiation process can be achieved using n-butyllithium or lithium diisopropylamide (LDA) as the base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the reaction with moisture or oxygen .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(benzo[c]isothiazol-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[c]isothiazol-3-one-1-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole ring.
Common Reagents and Conditions
Oxidation: Selectfluor is commonly used for the selective oxidation of benzo[c]isothiazol-3-yl compounds.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Benzo[c]isothiazol-3-one-1-oxides.
Reduction: Various reduced forms of the compound, depending on the specific reaction conditions.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Lithium 2-(benzo[c]isothiazol-3-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Lithium 2-(benzo[c]isothiazol-3-yl)acetate involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the isothiazole ring can form chalcogen bonds, which are crucial for the compound’s biological activity . These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, resulting in the compound’s antimicrobial and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole: A parent compound with similar structural features but lacking the lithium and acetate groups.
Benzo[d]isothiazole: Another isomeric form with different positioning of the sulfur and nitrogen atoms.
Ziprasidone Related Compounds: Compounds containing benzo[d]isothiazol-3-yl groups used in pharmaceuticals.
Uniqueness
Lithium 2-(benzo[c]isothiazol-3-yl)acetate is unique due to the presence of the lithium ion, which can influence its reactivity and biological activity. The acetate group also provides additional functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H6LiNO2S |
|---|---|
Molecular Weight |
199.2 g/mol |
IUPAC Name |
lithium;2-(2,1-benzothiazol-3-yl)acetate |
InChI |
InChI=1S/C9H7NO2S.Li/c11-9(12)5-8-6-3-1-2-4-7(6)10-13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1 |
InChI Key |
RGHZIHCAOZPIMT-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC2=C(SN=C2C=C1)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




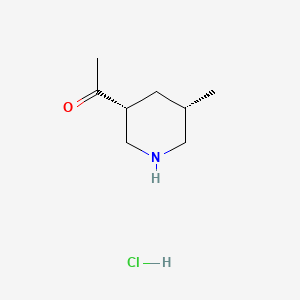
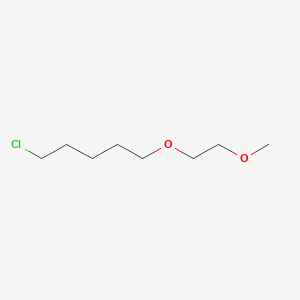
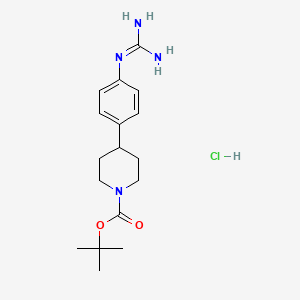
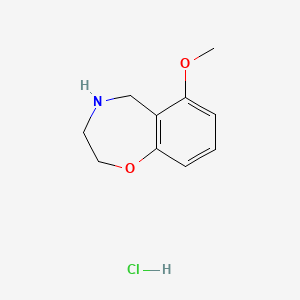
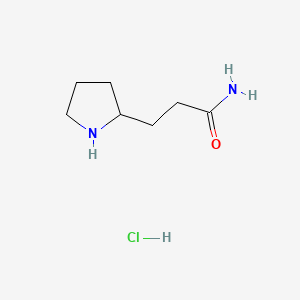

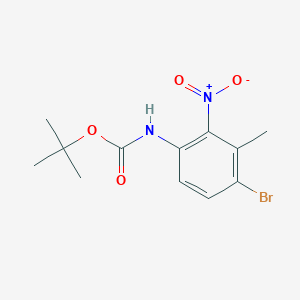
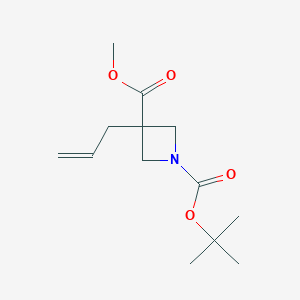
![3-(Benzo[b]thiophen-3-ylmethoxy)azetidine](/img/structure/B13487448.png)
![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-oxazole](/img/structure/B13487452.png)
![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13487458.png)
